molecular formula C17H23ClN2O4S2 B14674044 S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-36-9

S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14674044
CAS No.: 41287-36-9
M. Wt: 419.0 g/mol
InChI Key: CKQISVVSBPQHHP-UHFFFAOYSA-N
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Description

S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a quinoline moiety, a pentyl chain, and a thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The initial step often includes the preparation of the quinoline derivative, followed by the introduction of the pentyl chain through a series of substitution reactions. The final step involves the addition of the thiosulfate group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The quinoline moiety can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring and the pentyl chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction could produce various quinoline-based compounds with altered electronic properties.

Scientific Research Applications

S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce thiosulfate groups into molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the thiosulfate group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. These interactions can trigger various cellular pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol: Shares a similar quinoline structure but differs in the functional groups attached.

    ETHYL 4-HYDROXY-8-METHOXY-2-QUINOLINECARBOXYLATE: Another quinoline derivative with different substituents.

    5,7-Dichloro-8-hydroxy-2-methylquinoline: Contains a quinoline core with different halogen substitutions.

Uniqueness

S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

41287-36-9

Molecular Formula

C17H23ClN2O4S2

Molecular Weight

419.0 g/mol

IUPAC Name

8-chloro-4-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline

InChI

InChI=1S/C17H23ClN2O4S2/c1-13-12-16(20-17-14(13)6-5-7-15(17)18)24-10-4-2-3-8-19-9-11-25-26(21,22)23/h5-7,12,19H,2-4,8-11H2,1H3,(H,21,22,23)

InChI Key

CKQISVVSBPQHHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2Cl)OCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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